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Compound of Interest

Compound Name: 3-Chloropyridine-4-carboxamide

Cat. No.: B035161 Get Quote

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3-Chloropyridine-4-carboxamide is emerging as a critical building

block in the synthesis of a diverse range of active pharmaceutical ingredients (APIs). Its unique

chemical structure allows for versatile functionalization, making it a valuable starting material

for the development of targeted therapies, including kinase inhibitors for oncology and

antivirals. This document provides detailed application notes and protocols for researchers,

scientists, and drug development professionals interested in leveraging this promising scaffold.

Introduction
3-Chloropyridine-4-carboxamide is a substituted pyridine derivative characterized by a

chlorine atom at the 3-position and a carboxamide group at the 4-position. This arrangement of

functional groups provides two key reactive sites. The chlorine atom is susceptible to

nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various

substituents. The carboxamide group can be involved in hydrogen bonding and can be

modified to modulate the physicochemical properties of the final compound. These features

make 3-Chloropyridine-4-carboxamide an attractive starting point for the synthesis of

complex molecules with desired biological activities.

Applications in Drug Discovery
The 3-chloropyridine-4-carboxamide core is found in several investigational drugs, most

notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a
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crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including

cancer.

Focal Adhesion Kinase (FAK) Inhibitors
One of the most significant applications of the 3-chloropyridine-4-carboxamide scaffold is in

the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase

that is overexpressed in numerous solid tumors and plays a key role in tumor progression,

metastasis, and angiogenesis.

GSK2256098, a potent and selective FAK inhibitor that has undergone clinical investigation,

features a derivative of the pyridine carboxamide core. The synthesis of GSK2256098 and its

analogs often involves the strategic modification of the 3- and 4-positions of the pyridine ring to

achieve high affinity and selectivity for the FAK ATP-binding site.

Quantitative Data Summary
The following tables summarize key quantitative data for a series of pyridine carboxamide

derivatives, highlighting their potential as kinase inhibitors.

Table 1: In Vitro Biological Activity of Pyridine Carboxamide-Based Kinase Inhibitors

Compound ID Target Kinase IC50 (nM) Cell Line
Antiproliferativ
e IC50 (µM)

GSK2256098 FAK 1.5 U87MG 0.012

FAK - OVCAR8 0.015

FAK - A549 0.0085

Compound A VEGFR-2 12.4 HUVEC 0.25

Compound B HER-2 7.7 MCF-7 0.17

Compound C PIM-1 11.4 K562 0.57

Data compiled from various public sources.

Table 2: Pharmacokinetic Parameters of GSK2256098[1]
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Parameter Value

Maximum Tolerated Dose (MTD) 1000 mg twice daily (BID)

Elimination Half-life (t½) 4-9 hours

Target Engagement (pFAK reduction) ~80% at 750, 1000, and 1500 mg BID

Experimental Protocols
The following protocols provide a general framework for the synthesis of APIs based on the 3-
Chloropyridine-4-carboxamide scaffold.

Protocol 1: Synthesis of a 3-Amino-Pyridine-4-
Carboxamide Intermediate
This protocol describes the nucleophilic aromatic substitution of the chlorine atom in 3-
Chloropyridine-4-carboxamide with an amine, a key step in the synthesis of many kinase

inhibitors.

Materials:

3-Chloropyridine-4-carboxamide

Substituted amine (e.g., aniline derivative)

Palladium catalyst (e.g., Pd2(dba)3)

Ligand (e.g., Xantphos)

Base (e.g., Cesium Carbonate)

Anhydrous solvent (e.g., Dioxane)

Procedure:

To a dry reaction flask, add 3-Chloropyridine-4-carboxamide (1 equivalent), the substituted

amine (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and
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base (2 equivalents).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Add anhydrous solvent to the flask.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-

amino-pyridine-4-carboxamide derivative.

Protocol 2: Suzuki Cross-Coupling for C-C Bond
Formation
This protocol outlines the Suzuki cross-coupling reaction to introduce an aryl or heteroaryl

group at the 3-position of the pyridine ring.

Materials:

3-Chloropyridine-4-carboxamide

Aryl or heteroaryl boronic acid or ester

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., Potassium Carbonate)

Solvent mixture (e.g., Dioxane/Water)
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Procedure:

In a reaction vessel, dissolve 3-Chloropyridine-4-carboxamide (1 equivalent) and the

boronic acid/ester (1.5 equivalents) in the solvent mixture.

Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

Heat the reaction mixture under an inert atmosphere at a suitable temperature (typically 80-

100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and add water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by column chromatography to yield the 3-aryl-pyridine-4-carboxamide

product.

Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in cancer cell

signaling, the pathway targeted by inhibitors derived from 3-Chloropyridine-4-carboxamide.
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Caption: FAK signaling pathway in cancer.

Experimental Workflow: Synthesis of a Kinase Inhibitor
Core
The diagram below outlines a typical experimental workflow for the synthesis of a kinase

inhibitor core structure starting from 3-Chloropyridine-4-carboxamide.
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Caption: Synthetic workflow for an API.

Conclusion
3-Chloropyridine-4-carboxamide is a highly valuable and versatile building block for the

synthesis of a wide array of biologically active molecules. Its utility in the construction of kinase

inhibitors, such as the FAK inhibitor GSK2256098, underscores its importance in modern drug
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discovery. The protocols and data presented herein provide a foundation for researchers to

explore the potential of this scaffold in developing novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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